molecular formula C4HCl2NO2S B161701 2,5-Dichlorothiazole-4-carboxylic acid CAS No. 127426-30-6

2,5-Dichlorothiazole-4-carboxylic acid

Cat. No.: B161701
CAS No.: 127426-30-6
M. Wt: 198.03 g/mol
InChI Key: YECAGDHSLDVMAG-UHFFFAOYSA-N
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Description

2,5-Dichlorothiazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C₄HCl₂NO₂S. It is characterized by a five-membered ring containing two chlorine atoms, one sulfur atom, one nitrogen atom, and a carboxylic acid group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

2,5-Dichlorothiazole-4-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

The compound is classified as a potential skin irritant, serious eye irritant, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichlorothiazole-4-carboxylic acid typically involves the chlorination of thiazole derivatives. One common method includes the reaction of 2-aminothiazole with chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under controlled conditions. The resulting 2,5-dichlorothiazole is then oxidized to form the carboxylic acid derivative .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and oxidation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorothiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,5-dichlorothiazole-4-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to antimicrobial effects by preventing the growth and proliferation of microorganisms .

Comparison with Similar Compounds

  • 2,4-Dichlorothiazole-5-carboxylic acid
  • 2,5-Dichlorothiazole-4-carbonitrile
  • 2-Chlorothiazole-4-carboxylic acid

Comparison: 2,5-Dichlorothiazole-4-carboxylic acid is unique due to the specific positioning of its chlorine atoms and carboxylic acid group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different substitution patterns and reactivity profiles, making it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

2,5-dichloro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NO2S/c5-2-1(3(8)9)7-4(6)10-2/h(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECAGDHSLDVMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561632
Record name 2,5-Dichloro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127426-30-6
Record name 2,5-Dichloro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dichloro-1,3-thiazole-4-carboxylic acid
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